3-Methoxy-4,5-methylenedioxycinnamaldehyde

Description

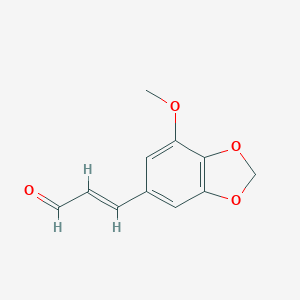

Structure

3D Structure

Propriétés

IUPAC Name |

(E)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-13-9-5-8(3-2-4-12)6-10-11(9)15-7-14-10/h2-6H,7H2,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQMBSQBMNIILBR-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OCO2)C=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC2=C1OCO2)/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001228770 | |

| Record name | (2E)-3-(7-Methoxy-1,3-benzodioxol-5-yl)-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001228770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Methoxy-4,5-methylenedioxycinnamaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035303 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

74683-19-5, 54976-67-9 | |

| Record name | (2E)-3-(7-Methoxy-1,3-benzodioxol-5-yl)-2-propenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74683-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenal, 3-(7-methoxy-1,3-benzodioxol-5-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054976679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-3-(7-Methoxy-1,3-benzodioxol-5-yl)-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001228770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxy-4,5-methylenedioxycinnamaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035303 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

136 - 137 °C | |

| Record name | 3-Methoxy-4,5-methylenedioxycinnamaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035303 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

synthesis of 3-Methoxy-4,5-methylenedioxycinnamaldehyde

An In-Depth Technical Guide to the Synthesis of 3-Methoxy-4,5-methylenedioxycinnamaldehyde

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways leading to this compound, a phenylpropanoid of interest due to its presence in various natural sources and its potential applications in medicinal chemistry and fragrance development.[1] The methodologies detailed herein are grounded in established organic chemistry principles, emphasizing reproducibility, scalability, and mechanistic understanding for researchers and professionals in drug development.

Introduction and Strategic Overview

This compound, with the molecular formula C₁₁H₁₀O₄, is a naturally occurring compound found in plants such as Canella winterana and Cassia grandis.[1][2][3] Its structure, featuring a trans-configured propenal side chain attached to a substituted benzene ring, makes it a valuable target for organic synthesis.

The primary synthetic challenge lies in the stereoselective construction of the α,β-unsaturated aldehyde. This guide will focus on two robust and widely adopted strategies for carbon-carbon double bond formation, starting from the key precursor, 3-Methoxy-4,5-methylenedioxybenzaldehyde (also known as myristicinaldehyde). The synthetic approaches covered are:

-

The Wittig Reaction: A classic and reliable method for olefination of aldehydes.

-

The Horner-Wadsworth-Emmons (HWE) Reaction: A powerful modification of the Wittig reaction that often provides superior stereoselectivity and easier purification.[4]

The choice between these methods depends on factors such as desired stereoselectivity, reagent availability, and scale of the reaction. The HWE reaction is generally favored for its high E-alkene selectivity and the water-soluble nature of its phosphate byproduct, which simplifies workup.[5]

Sources

3-Methoxy-4,5-methylenedioxycinnamaldehyde chemical properties

An In-Depth Technical Guide to the Chemical Properties of 3-Methoxy-4,5-methylenedioxycinnamaldehyde

Introduction

This compound, systematically known as (E)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enal, is a phenylpropanoid derivative found in various plant species.[1][2] This compound, with the chemical formula C₁₁H₁₀O₄ and a molecular weight of 206.19 g/mol , is a notable constituent of plants such as Canella winterana, Myristica fragrans (nutmeg), and Artemisia annua L.[1][3][4] Its distinct structure, featuring a cinnamaldehyde backbone with both methoxy and methylenedioxy functional groups on the aromatic ring, imparts unique chemical and biological properties.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic characterization, and reactivity, tailored for professionals in chemical research and drug development.

Physicochemical Properties

The compound is typically isolated as a yellow crystalline solid.[3] Its physical and chemical properties are summarized in the table below, derived from experimental data and computational models.

| Property | Value | Source(s) |

| IUPAC Name | (E)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enal | [2] |

| CAS Number | 74683-19-5 | [1][2] |

| Molecular Formula | C₁₁H₁₀O₄ | [1][2] |

| Molecular Weight | 206.19 g/mol | [1][2] |

| Appearance | Yellow crystalline solid/powder | [1][3] |

| Melting Point | 136-137 °C | [1][2][3] |

| Solubility | Insoluble in water; Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [4][5] |

Synthesis and Isolation

This compound can be obtained through direct extraction from botanical sources or via chemical synthesis.[1]

Natural Isolation

The compound has been successfully isolated from the trunk bark of Canella winterana through alcohol extraction followed by solvent partitioning and column chromatography.[3] It is also a known constituent of nutmeg (Myristica fragrans) and other aromatic plants.[1]

Chemical Synthesis

A validated synthetic route begins with 5-hydroxyvanillin. This multi-step process provides a reliable method for obtaining the compound for research purposes where isolation is not feasible.[3]

Experimental Protocol: Synthesis from 5-Hydroxyvanillin

-

Methylenation of 5-Hydroxyvanillin: A solution of 5-hydroxyvanillin is treated with methylene bromide in a biphasic system (e.g., benzene/water) with a phase-transfer catalyst like Adogen 464 under reflux and a nitrogen atmosphere. This selectively protects the adjacent hydroxyl groups, forming the methylenedioxy bridge to yield 3-methoxy-4,5-methylenedioxybenzaldehyde (myristicinaldehyde).

-

Wittig or Aldol Condensation: The resulting benzaldehyde derivative is then subjected to a condensation reaction to extend the side chain. A common method is the Wittig reaction with an appropriate phosphorane or an aldol condensation with acetaldehyde under basic or acidic conditions. This step forms the α,β-unsaturated aldehyde functionality.[1]

-

Purification: The final product is purified using column chromatography and recrystallization to yield the pure this compound.

Causality Note: The use of a phase-transfer catalyst in step 1 is crucial for facilitating the reaction between the water-soluble phenoxide and the organic-soluble methylene bromide. The choice of a Wittig or aldol reaction in step 2 allows for controlled formation of the trans-alkene, which is the thermodynamically favored isomer.[3]

Caption: Synthetic pathway from 5-hydroxyvanillin.

Spectroscopic Characterization

The structure of this compound is unequivocally confirmed by a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum provides distinct signals that are characteristic of the molecule's structure. In a CDCl₃ solvent, the following resonances are observed[3]:

-

δ 9.66 ppm (d, 1H, J=7.8 Hz): This signal corresponds to the aldehydic proton, split by the adjacent vinyl proton.

-

δ 7.31 ppm (d, 1H, J=16.2 Hz): This is the β-proton of the vinyl group, showing a large coupling constant characteristic of a trans (E) configuration.

-

δ 6.37-6.64 ppm (dd, 1H, J=16.2, 7.8 Hz): This signal represents the α-proton of the vinyl group, split by both the β-vinyl proton and the aldehyde proton.

-

δ 6.73 ppm (s, 2H): A singlet integrating to two protons indicates the two magnetically equivalent aromatic hydrogens.

-

δ 6.02 ppm (s, 2H): This sharp singlet is characteristic of the two protons of the methylenedioxy group.

-

δ 3.93 ppm (s, 3H): This singlet corresponds to the three protons of the methoxy group.

¹³C NMR (Carbon NMR): The carbon spectrum further confirms the molecular skeleton[3]:

-

δ 193.0 ppm: The aldehydic carbonyl carbon.

-

δ 125-155 ppm: A series of signals corresponding to the vinyl and aromatic carbons. Key singlets for the substituted aromatic carbons (C-3, C-4, C-5) appear at δ 149.8, 138.5, and 144.0 ppm.

-

δ 101.9 ppm: The characteristic signal for the methylenedioxy carbon (O-CH₂-O).

-

δ 55-60 ppm: The signal for the methoxy group carbon is expected in this region.

Infrared (IR) Spectroscopy

The IR spectrum showcases the key functional groups. In a CHCl₃ solution, prominent absorption bands are observed at[3]:

-

1675 cm⁻¹: Strong absorption due to the C=O stretching of the conjugated aldehyde.

-

1630 cm⁻¹: C=C stretching of the alkene.

-

1600 cm⁻¹: C=C stretching of the aromatic ring. Characteristic C-H stretching for the aldehyde group is also expected around 2700-2800 cm⁻¹.[6]

Mass Spectrometry (MS)

Electron ionization mass spectrometry would show a molecular ion peak (M⁺) at m/z 206, corresponding to the molecular weight of the compound.[7] Fragmentation patterns would likely involve the loss of CO, CHO, and cleavage of the side chain, providing further structural evidence.

Chemical Reactivity and Stability

The reactivity of the molecule is governed by its three primary functional groups: the aldehyde, the conjugated alkene, and the electron-rich aromatic ring.

-

Reactions of the Aldehyde Group: The aldehyde is susceptible to nucleophilic attack. It can be readily reduced to the corresponding primary alcohol, 3-methoxy-4,5-methylenedioxycinnamyl alcohol, using mild reducing agents like sodium borohydride (NaBH₄).[1][3]

-

Reactions of the Alkene Group: The carbon-carbon double bond can be reduced via catalytic hydrogenation. For instance, hydrogenation of the corresponding alcohol derivative yields the saturated alcohol.[3]

-

Condensation Reactions: The aldehyde can participate in condensation reactions, such as aldol condensations, with other carbonyl compounds.[1]

Storage and Stability: The compound contains an aldehyde group, which can be sensitive to air oxidation. Therefore, it should be stored in a cool, dry place under an inert atmosphere to prevent degradation.[5]

Caption: Key reduction reactions of the title compound.

Biological Activity and Applications

Preliminary research has highlighted the potential of this compound in pharmacology and other industries.

-

Anti-inflammatory Activity: The compound has been shown to inhibit the production of nitric oxide in lipopolysaccharide-stimulated macrophage cells, suggesting potential anti-inflammatory properties.[1]

-

Antimicrobial Properties: Studies have also indicated that it possesses antimicrobial activity against various pathogens.[1]

-

Potential Applications:

-

Pharmaceuticals: Its demonstrated biological activities make it a lead compound for further investigation in drug discovery.[1] The related benzaldehyde is a known intermediate in the synthesis of antitumor agents and antidepressants, suggesting a similar potential for this cinnamaldehyde derivative.[5][8]

-

Flavor and Fragrance: Due to its aromatic structure, it has applications as a flavoring agent in food and as a component in perfumes and cosmetics.[1]

-

Conclusion

This compound is a multifaceted compound with well-defined chemical properties. Its structure, confirmed by extensive spectroscopic data, provides a rich platform for chemical modification. The availability of both isolation and synthetic routes makes it accessible for further research. Its documented anti-inflammatory and antimicrobial activities, combined with its utility in the flavor and fragrance industries, underscore its significance for researchers in chemistry and drug development.

References

- El-Feraly, F. S., & Chan, Y. M. (1980). Isolation, characterization and synthesis of this compound: a novel constituent from Canella winterana. Journal of Natural Products, 43(3), 440-443.

- LookChem. (n.d.). Cas 5780-07-4, MYRISTICIN ALDEHYDE.

- Chemical Entities of Biological Interest (ChEBI). (n.d.). myristicin aldehyde.

- PubChem. (n.d.). This compound.

- ResearchGate. (n.d.). FT-IR spectra of p-methoxy cinnamaldehyde.

- PubChemLite. (n.d.). This compound (C11H10O4).

Sources

- 1. Buy this compound | 74683-19-5 [smolecule.com]

- 2. This compound | C11H10O4 | CID 5319472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | CAS:74683-19-5 | Manufacturer ChemFaces [chemfaces.com]

- 5. Cas 5780-07-4,MYRISTICIN ALDEHYDE | lookchem [lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. PubChemLite - this compound (C11H10O4) [pubchemlite.lcsb.uni.lu]

- 8. MYRISTICIN ALDEHYDE | 5780-07-4 [chemicalbook.com]

spectroscopic data for 3-Methoxy-4,5-methylenedioxycinnamaldehyde

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Methoxy-4,5-methylenedioxycinnamaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a naturally occurring phenylpropanoid, has garnered significant interest within the scientific community for its potential therapeutic applications, including anti-inflammatory and antimicrobial properties.[1] Found in various plant species such as Canella winterana and Myristica fragrans (nutmeg), this compound serves as a valuable scaffold in medicinal chemistry and drug development.[1][2] A thorough understanding of its structural and electronic properties is paramount for its identification, quality control, and the rational design of new derivatives. This technical guide provides a comprehensive analysis of the core spectroscopic data—Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS)—that define this compound. We delve into the causality behind experimental choices and present self-validating protocols to ensure robust and reproducible characterization.

Molecular Structure and Physicochemical Properties

The foundational step in any chemical analysis is the unambiguous confirmation of the molecular structure. The systematic IUPAC name for this compound is (E)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enal.[3] Its structure combines a substituted benzodioxole ring with an α,β-unsaturated aldehyde, which dictates its characteristic spectroscopic behavior.

Caption: Workflow for the structural elucidation of the target compound.

This workflow illustrates a self-validating system. The molecular formula from MS provides a constraint that any proposed structure must satisfy. The functional groups identified by IR must be present in the final structure. Finally, every proton and carbon signal in the NMR spectra must be unambiguously assigned to an atom within that structure, with all observed couplings logically explained by the connectivity. The convergence of all three techniques on a single, consistent structure provides the highest level of scientific trustworthiness.

Conclusion

The spectroscopic characterization of this compound is a clear-cut process when approached with a multi-technique strategy. The key identifying features are the conjugated aldehyde signals in the IR (1675 cm⁻¹), the diagnostic aldehydic and vinylic proton signals in the ¹H NMR (δ 9.66, and a large J-coupling of 16.2 Hz confirming the E-isomer), and the molecular ion peak in the mass spectrum corresponding to the formula C₁₁H₁₀O₄. The protocols and data presented in this guide provide a robust framework for researchers in drug discovery and natural products chemistry to confidently identify and quality-assess this valuable compound.

References

- El-Feraly, F. S., & Benigni, D. A. (1980). Isolation, Characterization and Synthesis of this compound: A novel constituent from Canella winterana. Journal of Natural Products, 43(4), 527-531. Available at: https://pubs.acs.org/doi/abs/10.1021/np50010a014

- PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/5319472

- Smolecule. (2023). This compound. Available at: https://www.smolecule.com/3-methoxy-4-5-methylenedioxycinnamaldehyde-74683-19-5

- The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: https://www.rsc.

- ResearchGate. (n.d.). FT-IR spectra of p-methoxy cinnamaldehyde. Available at: https://www.researchgate.net/figure/FT-IR-spectra-of-p-methoxy-cinnamaldehyde-a-2-aminobenzimidazole-b-and_fig3_355009029

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Available at: https://hmdb.ca/spectra/nmr_one_d/113

- PubChemLite. (n.d.). This compound (C11H10O4). Available at: https://pubchemlite.deepchem.io/compound/5319472

- Journal of Pharmaceutical and Pharmacological Sciences. (2021). Supplementary Information File. Available at: https://jppsonline.org/index.php/jpps/article/download/1252/636/3882

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Available at: https://hmdb.ca/spectra/nmr_one_d/2306019

- NIST. (n.d.). 3-Methoxy-4,5-methylenedioxybenzaldehyde. NIST Chemistry WebBook. Available at: https://webbook.nist.gov/cgi/cbook.cgi?ID=C5780074&Type=IR-SPEC&Index=1#IR-SPEC

- ChemicalBook. (n.d.). This compound. Available at: https://www.chemicalbook.com/ProductChemicalPropertiesCB52519389.htm

- PubChem. (n.d.). 3-Methoxy-4,5-methylenedioxyamphetamine. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/26175

- NIST. (n.d.). 3-Methoxy-4,5-methylenedioxybenzaldehyde. NIST Chemistry WebBook. Available at: https://webbook.nist.gov/cgi/cbook.cgi?ID=C5780074&Type=MASS-SPEC&Index=1#MASS-SPEC

- University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: https://www.

- Rasayan J. Chem. (2018). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Available at: https://rasayanjournal.co.in/admin/php/upload/1000_pdf.pdf

- Borneo Journal of Resource Science and Technology. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Available at: https://publisher.unimas.my/index.php/bjrst/article/view/106

- Elsevier. (2005). Rapid drug-screening and quantitation of 3,4-methylenedioxymethamphetamine in urine by MALDI-TOF mass spectrometry. Analytica Chimica Acta. Available at: https://www.sciencedirect.com/science/article/pii/S000326700500644X

- ChemicalBook. (n.d.). 3-Methoxybenzaldehyde(591-31-1) 1H NMR spectrum. Available at: https://www.chemicalbook.com/Spectrum/591-31-1_1HNMR.htm

- Biosynth. (n.d.). 3-Methoxy-4,5-methylenedioxybenzaldehyde. Available at: https://www.biosynth.com/p/FM70513/3-methoxy-4-5-methylenedioxybenzaldehyde

- ResearchGate. (2018). Synthesis and Structural Elucidation of 4-Hydroxy-3-methoxy-5-aminomethylbenzaldehydes. Available at: https://www.researchgate.net/publication/326154331_Synthesis_and_Structural_Elucidation_of_4-Hydroxy-3-methoxy-5-aminomethylbenzaldehydes

- National Institutes of Health. (n.d.). Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8328108/

- Quest Journals. (2021). Infrared(IR) Charactizations and physicochemical properties of Schiff base compound obtained by the reaction between 4-Hydroxy-3-methoxy benzaldehyde and 2-Amino-3-methylbutanoic acid. Available at: https://www.questjournals.org/jpc/papers/vol6-issue3/A06030107.pdf

Sources

An In-Depth Technical Guide to the Natural Sources of 3-Methoxy-4,5-methylenedioxycinnamaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxy-4,5-methylenedioxycinnamaldehyde is a naturally occurring phenylpropanoid with demonstrated biological activities, positioning it as a molecule of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of its primary natural sources, biosynthetic pathway, methodologies for its extraction and purification, analytical characterization, and known biological activities. The information presented herein is intended to serve as a foundational resource for researchers seeking to explore the therapeutic potential of this compound.

Introduction

This compound, a benzodioxole derivative, is an aromatic aldehyde that has been identified in a variety of plant species.[1] Its unique chemical structure, featuring both a methoxy and a methylenedioxy group on the phenyl ring, contributes to its distinct biological properties. Preliminary research has indicated its potential as an anti-inflammatory and antioxidant agent, making it a compelling candidate for further pharmacological evaluation.[1] This guide aims to provide a detailed technical overview of the fundamental aspects of this compound from its natural origins to its biological significance.

Natural Sources

This compound has been isolated from a diverse range of plant families, suggesting a widespread but specific distribution in the plant kingdom. The primary botanical sources identified to date are summarized in the table below.

| Plant Species | Family | Common Name | Plant Part(s) |

| Canella winterana | Canellaceae | Wild Cinnamon | Bark |

| Myristica fragrans | Myristicaceae | Nutmeg | Seeds |

| Artemisia annua L. | Asteraceae | Sweet Wormwood | Herbs |

| Cassia grandis | Fabaceae | Pink Shower Tree | - |

| Conioselinum vaginatum | Apiaceae | Xinjiang Gaoben | Roots |

Table 1: Principal Natural Sources of this compound[1]

The discovery of this compound is historically linked to phytochemical investigations of Canella winterana, an aromatic tree native to the Caribbean and Florida.[1] Its presence in widely used plants such as nutmeg underscores its potential dietary exposure and relevance in traditional medicine.

Biosynthesis

The biosynthesis of this compound originates from the shikimate pathway, a crucial metabolic route in plants for the production of aromatic amino acids. The core of its formation lies within the phenylpropanoid pathway, which is responsible for the synthesis of a vast array of secondary metabolites.

The biosynthetic journey commences with the amino acid L-phenylalanine. Through a series of enzymatic reactions, the basic C6-C3 phenylpropanoid skeleton is formed and subsequently modified through hydroxylation, methylation, and the formation of a methylenedioxy bridge to yield the final cinnamaldehyde derivative.

Figure 1: Proposed Biosynthetic Pathway of this compound.

Extraction and Purification

The isolation of this compound from its natural sources necessitates a systematic approach involving solvent extraction followed by chromatographic purification. The choice of solvent and chromatographic conditions is critical for achieving optimal yield and purity.

General Workflow

Figure 2: General Workflow for Extraction and Purification.

Detailed Protocol for Extraction from Canella winterana Bark

The following protocol provides a detailed methodology for the extraction and isolation of this compound from the bark of Canella winterana.

Step 1: Preparation of Plant Material

-

Obtain dried bark of Canella winterana.

-

Grind the bark into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

Step 2: Solvent Extraction

-

Macerate the powdered bark in dichloromethane (CH₂Cl₂) at a solvent-to-sample ratio of 10:1 (v/w) for 48 hours at room temperature with occasional agitation.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude dichloromethane extract.

Step 3: Silica Gel Column Chromatography

-

Prepare a silica gel (60-120 mesh) column using a suitable non-polar solvent such as hexane.

-

Adsorb the crude extract onto a small amount of silica gel and load it onto the column.

-

Elute the column with a gradient solvent system, starting with 100% hexane and gradually increasing the polarity with ethyl acetate.

-

Collect fractions of 20-30 mL and monitor the separation by thin-layer chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase and visualization under UV light (254 nm).

Step 4: Preparative High-Performance Liquid Chromatography (HPLC)

-

Pool the fractions containing the target compound based on the TLC analysis.

-

Concentrate the pooled fractions under reduced pressure.

-

Further purify the concentrated fraction using preparative HPLC with a C18 column and a mobile phase of acetonitrile and water.

Analytical Characterization

The structural elucidation and quantification of this compound are performed using a combination of spectroscopic and chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

| Parameter | Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 330 nm |

| Injection Volume | 10 µL |

Table 2: Typical HPLC Parameters for the Analysis of this compound

Gas Chromatography-Mass Spectrometry (GC-MS)

| Parameter | Condition |

| Column | Capillary column (e.g., ZB 5-MS) |

| Carrier Gas | Helium at a flow rate of 1.0 mL/min |

| Temperature Program | Initial temperature of 70°C, ramped to 260°C at 6°C/min |

| Injection Volume | 1 µL |

| Ionization Mode | Electron Ionization (EI) |

Table 3: Typical GC-MS Parameters for the Analysis of this compound[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of this compound has been unequivocally confirmed by ¹H and ¹³C NMR spectroscopy.

| ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 75 MHz) δ (ppm) |

| 9.65 (d, J=7.8 Hz, 1H, -CHO) | 193.7 (-CHO) |

| 7.32 (d, J=16.0 Hz, 1H, Ar-CH=) | 152.4 (Ar-C) |

| 6.78 (s, 1H, Ar-H) | 148.9 (Ar-C) |

| 6.72 (s, 1H, Ar-H) | 144.1 (Ar-C) |

| 6.62 (dd, J=16.0, 7.8 Hz, 1H, =CH-CHO) | 128.5 (Ar-CH=) |

| 6.04 (s, 2H, -O-CH₂-O-) | 125.2 (=CH-CHO) |

| 3.95 (s, 3H, -OCH₃) | 108.2 (Ar-CH) |

| 102.0 (-O-CH₂-O-) | |

| 101.8 (Ar-CH) | |

| 56.4 (-OCH₃) |

Table 4: ¹H and ¹³C NMR Spectral Data for this compound[3]

Biological Activities

Preliminary in vitro studies have highlighted the potential of this compound as a bioactive compound, particularly its anti-inflammatory and antioxidant properties.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been attributed to its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory processes.

Antioxidant Activity

The antioxidant capacity of this compound has been investigated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[4][5] The ability of a compound to donate a hydrogen atom or an electron to neutralize the DPPH free radical is a measure of its antioxidant potential.

| Biological Activity | Assay | IC₅₀ (µM) |

| Anti-inflammatory | Nitric Oxide (NO) Inhibition in RAW 264.7 cells | Data not yet available |

| Antioxidant | DPPH Radical Scavenging | Data not yet available |

Table 5: Quantitative Biological Activity Data for this compound

Note: While qualitative anti-inflammatory and antioxidant activities have been reported, specific IC₅₀ values from peer-reviewed studies are not yet readily available in the public domain. Further research is required to quantify these biological effects.

Conclusion

This compound is a naturally occurring phenylpropanoid with a well-defined chemical structure and presence in several plant species. The methodologies for its extraction, purification, and analytical characterization are established, providing a solid foundation for further research. The preliminary evidence of its anti-inflammatory and antioxidant activities warrants more in-depth investigations to elucidate its mechanisms of action and to evaluate its therapeutic potential. This technical guide serves as a comprehensive resource to facilitate and encourage future studies on this promising natural compound.

References

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- Journal of Pharmacy & Pharmaceutical Sciences. (2021). Supplementary Information File.

- PubChem. (n.d.). This compound.

- Science.gov. (n.d.). dpph assay ic50: Topics by Science.gov.

- Der Pharma Chemica. (n.d.). GC-MS analysis of methanol extract of Alysicarpus monilifer-whole plant.

- ResearchGate. (n.d.). IC50 values of the antioxidant activity test using DPPH method.

- Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).

Sources

Navigating the Bioactive Potential of 3-Methoxy-4,5-methylenedioxycinnamaldehyde: A Technical Guide for Researchers

Disclaimer: This technical guide addresses the biological activity of 3-Methoxy-4,5-methylenedioxycinnamaldehyde. It is important to note that while general biological activities have been attributed to this compound, publicly available, in-depth studies with specific quantitative data (e.g., IC₅₀ or MIC values) and detailed mechanistic analyses are limited. Therefore, this guide provides a comprehensive overview of the known attributes of this compound and draws upon data from structurally related cinnamaldehyde derivatives to illustrate potential biological effects and the methodologies used to assess them. This approach is intended to equip researchers with a foundational understanding and practical protocols to explore the therapeutic potential of this compound.

Introduction to this compound

This compound is a naturally occurring phenylpropanoid that has garnered interest for its potential biological activities.[1] Structurally, it is a derivative of cinnamaldehyde characterized by the presence of a methoxy group and a methylenedioxy group on the phenyl ring. This compound has been identified in various plant species and is noted for its potential anti-inflammatory and antimicrobial properties.[1] The unique combination of functional groups on its aromatic ring is thought to contribute to its bioactivity.[1]

This guide will delve into the known and potential biological activities of this compound, with a focus on its anti-inflammatory, anticancer, and antimicrobial effects. It will also provide detailed experimental protocols for researchers to investigate these properties in a laboratory setting.

Anti-inflammatory Activity: Modulating Key Signaling Pathways

The anti-inflammatory potential of this compound has been suggested by its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.[1] This inhibition points to a modulatory effect on inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory response.[1] While detailed mechanistic studies on this specific compound are not widely available, the anti-inflammatory actions of structurally similar methoxy- and cinnamaldehyde-based compounds are often mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[2][3][4][5]

Putative Mechanism of Action

LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of both MAPK and NF-κB pathways.[6] This results in the production of pro-inflammatory mediators such as NO, prostaglandin E₂ (PGE₂), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2][3] It is hypothesized that this compound may interfere with this cascade, potentially by inhibiting the phosphorylation of key proteins in these pathways.

Experimental Protocol: Nitric Oxide Inhibition Assay in RAW 264.7 Macrophages

This protocol details the measurement of nitric oxide production by quantifying nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO₂) standard

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

LPS Stimulation: After 1-2 hours of pre-treatment with the compound, add 10 µL of LPS solution to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Griess Assay:

-

Prepare a sodium nitrite standard curve (0-100 µM) in DMEM.

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

-

Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration in the samples using the standard curve. The percentage of NO inhibition is calculated as: [1 - (Absorbance of treated sample / Absorbance of LPS control)] x 100.

Anticancer Activity: Investigating Cytotoxicity and Apoptosis

While direct evidence for the anticancer activity of this compound is scarce, other cinnamaldehyde derivatives have demonstrated cytotoxic effects against various cancer cell lines.[7][8] The proposed mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[7]

Putative Mechanism of Action

Cinnamaldehyde and its analogs have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This can involve the activation of caspases, a family of proteases that execute apoptosis, and the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family.

Table 1: Cytotoxic Activity of Related Methoxy-Substituted Chalcones and Cinnamaldehyde Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3',4',5'-Trimethoxychalcone | Candida krusei | 3.9 µg/mL (MIC) | [9] |

| 2',5'-Dimethoxychalcone | C-33A (cervix), A-431 (skin), MCF-7 (breast) | 7.7 - 9.2 | [9] |

| Tetrahydro-[1][2][7]triazolo[3,4-a]isoquinoline Chalcone derivative 3a | Mouse Luc-4t1 | Not specified | [7] |

| Tetrahydro-[1][2][7]triazolo[3,4-a]isoquinoline Chalcone derivative 5a | Human MDA-MB-231 | Not specified | [7] |

| 4-methoxy hydrazone derivative 12 | K-562 | 0.04 | [8] |

| 4-methoxy hydrazone derivative 14 | K-562 | 0.06 | [8] |

Note: The data presented is for structurally related compounds and should be considered as indicative of potential activity for this compound.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of the compound dilutions and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Analysis: Measure the absorbance at 570 nm. The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Antimicrobial Activity: Exploring the Potential Against Pathogens

General antimicrobial activity has been attributed to this compound.[1] Cinnamaldehyde and its derivatives are known to possess broad-spectrum antimicrobial effects against bacteria and fungi. The proposed mechanisms of action include disruption of cell membrane integrity, inhibition of enzymes, and interference with biofilm formation.

Table 2: Antimicrobial Activity of a Related Cinnamaldehyde Derivative

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 3-Hydroxy-4-methoxycinnamic acid | Escherichia coli 06 MDR | > 512 | |

| 3-Hydroxy-4-methoxycinnamic acid | Staphylococcus aureus 10 MDR | > 512 |

Note: This data is for a related compound and illustrates the type of data to be generated for this compound.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Grow the microbial culture overnight and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare a 2-fold serial dilution of this compound in the broth medium directly in the 96-well plate.

-

Inoculation: Add the prepared inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the absorbance at 600 nm.

Conclusion

This compound presents an intriguing profile for further investigation into its biological activities. While preliminary studies suggest anti-inflammatory and antimicrobial potential, a significant opportunity exists for researchers to conduct detailed mechanistic and quantitative studies. The experimental protocols provided in this guide offer a robust framework for elucidating the specific anticancer, anti-inflammatory, and antimicrobial properties of this compound, thereby paving the way for its potential development as a therapeutic agent.

References

- Zhou, C., Zhang, X., Ruan, C. C., & Cheang, W. S. (2021). Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells.

- Balram, B., Ram, B., Subhadra, D., & Anand, V. (2002). Synthesis and antimicrobial activity of 3-methoxy-4-[4-chloro phenyl thioethoxy]-5-cyanophenyl benzaldehyde and its intermediates. Indian Journal of Chemistry - Section B, 41B(5), 1045-1048.

- ResearchGate. (n.d.). The IC50 values of the chalcone methoxy derivatives 3a and 5a.

- ResearchGate. (n.d.). Experimental IC 50 values in µM and selectivity indices (SI) for cytotoxic activities of 4.

- Abdel-Moneim, A., El-Saadony, M. T., Shehata, A. M., Saad, A. M., El-Tahan, A. M., & Taha, A. E. (2022). Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study. Antioxidants, 11(11), 2244. [Link]

- Sivakumar, P. M., Ganesan, S., & Velmurugan, D. (2023). Synthesis, Structural Elucidation, In Silico and In Vitro Studies of New Class of Methylenedioxyphenyl-Based Amide Derivatives as Potential Myeloperoxidase Inhibitors for Cardiovascular Protection. ACS Omega, 8(48), 46069-46083. [Link]

- ResearchGate. (n.d.). The IC50 values of different extracts and Doxorubicin on cancer (MCF-7, A431 and U87-MG) and normal (HGF-1) cell line.

- ResearchGate. (n.d.). IC 50 values (μM) of the compounds tested in this study against....

- ResearchGate. (n.d.). IC50 values of 30, 31, 32, and 33 in different cell lines. The cells....

- ResearchGate. (2023, December 13). Antibacterial and Antibiotic‐Enhancing Activity of 3‐Hydroxy‐4‐methoxycinnamic Acid: Experimental Data and In Silico Predictions.

- Kim, H. J., Lee, W., & Kim, B. K. (2024). Cinnamaldehyde-Mediated Suppression of MMP-13, COX-2, and IL-6 Through MAPK and NF-κB Signaling Inhibition in Chondrocytes and Synoviocytes Under Inflammatory Conditions. International Journal of Molecular Sciences, 25(23), 14896. [Link]

- Salehi, B., Vlaisavljevic, S., Adetunji, C. O., Adetunji, J. B., Kregiel, D., Antolak, H., ... & Martins, N. (2021). The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation. Frontiers in Immunology, 12, 649995. [Link]

- Kim, D. H., Kim, J. H., & Park, S. H. (2017). MAPKs and NF-κB pathway inhibitory effect of bisdemethoxycurcumin on phorbol-12-myristate-13-acetate and A23187-induced inflammation in human mast cells. Molecular Medicine Reports, 17(1), 1145–1152. [Link]

- Vafadar, A., Shabaninejad, Z., Movahedpour, A.,... & Mirzaei, H. (2020). Quercetin and cancer: new insights into its therapeutic effects on ovarian cancer cells. Cell & Bioscience, 10, 1-17.

- Nagayoshi, H., Yamamoto, H., Murayama, N., Guengerich, F. P., & Yamazaki, H. (2021). Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. Xenobiotica, 51(5), 555-565. [Link]

- Alshammari, M., Wilson, Z. J., Clark, B. R., de la Torre, L. C., Al-Rashida, M., Hamza, A., ... & Foroozesh, M. (2021). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3′,4′,5′-trihydroxyflavone and 3′,4′,5′-trimethoxyflavone. Bioorganic & Medicinal Chemistry Letters, 32, 127720. [Link]

- Alshammari, M., Wilson, Z. J., Clark, B. R., de la Torre, L. C., Al-Rashida, M., Hamza, A., ... & Foroozesh, M. (2021). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3′,4′,5′-trihydroxyflavone and 3′,4′,5′-trimethoxyflavone. Bioorganic & medicinal chemistry letters, 32, 127720. [Link]

- IDEXX Laboratories. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC).

- IDEXX Denmark. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC).

- Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance.

- G. C. (2023). Evaluation of cinnamaldehyde derivatives as potential protective agents against oxidative-stress induced myotube atrophy using chemical, biological and computational analysis. Bioorganic Chemistry, 139, 106661. [Link]

- Gonçalves, C. L., de Souza, A. C. C., de Oliveira, A. C. S., de Oliveira, G. A. R., & de Almeida, R. N. (2015).

- de Cássia da Silveira e Sá, R., de Oliveira, K. J., & de Oliveira, A. C. A. (2015).

- de Oliveira, A. C. A., de Cássia da Silveira e Sá, R., & de Oliveira, K. J. (2019). Methoxychalcones: Effect of Methoxyl Group on the Antifungal, Antibacterial and Antiproliferative Activities. Current Bioactive Compounds, 15(5), 548-558. [Link]

Sources

- 1. Buy this compound | 74683-19-5 [smolecule.com]

- 2. Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation [frontiersin.org]

- 5. MAPKs and NF‑κB pathway inhibitory effect of bisdemethoxycurcumin on phorbol‑12‑myristate‑13‑acetate and A23187‑induced inflammation in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanism of Action of 3-Methoxy-4,5-methylenedioxycinnamaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

3-Methoxy-4,5-methylenedioxycinnamaldehyde, a substituted aromatic aldehyde, has emerged as a molecule of significant interest within the scientific community, demonstrating a spectrum of biological activities. This technical guide provides a comprehensive analysis of its core mechanisms of action, with a focus on its anti-inflammatory, antimicrobial, and antioxidant properties. Drawing upon evidence from studies on cinnamaldehyde and its derivatives, this document elucidates the molecular pathways and cellular targets modulated by this compound. Detailed experimental protocols are provided to enable researchers to validate these mechanisms and explore the therapeutic potential of this compound. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Introduction

This compound belongs to the cinnamaldehyde family of compounds, which are major constituents of cinnamon.[1] These compounds have long been recognized for their diverse pharmacological effects. The unique structural features of this compound, specifically the presence of a methoxy group at the C3 position and a methylenedioxy bridge between C4 and C5 of the phenyl ring, are anticipated to modulate its biological activity. This guide synthesizes the current understanding of its mechanism of action, focusing on key therapeutic areas.

Anti-inflammatory Mechanism of Action

The anti-inflammatory properties of this compound are primarily attributed to its ability to suppress the production of key inflammatory mediators. This is achieved through the modulation of critical signaling pathways, most notably the inhibition of inducible nitric oxide synthase (iNOS) and the nuclear factor-kappa B (NF-κB) signaling cascade.

Inhibition of Inducible Nitric Oxide Synthase (iNOS)

Excessive production of nitric oxide (NO) by iNOS is a hallmark of chronic inflammation. Research on cinnamaldehyde derivatives has demonstrated their capacity to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.[2][3] This inhibition is a direct consequence of the downregulation of iNOS protein expression.[2] The proposed mechanism involves the suppression of iNOS gene transcription, thereby reducing the synthesis of the iNOS enzyme.

Experimental Workflow: iNOS Inhibition

Caption: NF-κB signaling pathway and inhibition point.

Antimicrobial Mechanism of Action

The antimicrobial properties of cinnamaldehyde and its derivatives are well-documented, with activity against a broad range of bacteria. [4][5]The primary mechanism underlying this activity is the inhibition of a crucial bacterial cell division protein, FtsZ.

Inhibition of FtsZ Polymerization

FtsZ is a prokaryotic homolog of tubulin and is essential for bacterial cell division. It polymerizes at the mid-cell to form the Z-ring, which serves as a scaffold for the recruitment of other cell division proteins. Disruption of FtsZ function leads to filamentation and ultimately cell death. [6]Cinnamaldehyde has been shown to directly bind to FtsZ, inhibiting its GTPase activity and preventing its polymerization into protofilaments. [6]This disruption of Z-ring formation is a key aspect of its bactericidal action.

Experimental Workflow: FtsZ Polymerization Assay

Caption: Workflow for FtsZ polymerization assays.

Antioxidant Mechanism of Action

The antioxidant activity of phenolic compounds like this compound is attributed to their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate this activity.

Free Radical Scavenging

The DPPH radical is a stable free radical that accepts an electron or hydrogen radical to become a stable diamagnetic molecule. [2]Antioxidants donate a hydrogen atom to DPPH, causing a color change from violet to yellow, which can be measured spectrophotometrically. The efficiency of this reaction is quantified by the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

Structure-Activity Relationship (SAR)

The biological activity of cinnamaldehyde derivatives is significantly influenced by the nature and position of substituents on the phenyl ring.

-

Electron-withdrawing groups at the para-position generally enhance antibacterial activity. [1]* The α,β-unsaturated aldehyde moiety is crucial for the biological activity of cinnamaldehydes, acting as a Michael acceptor. [7]* The 3-methoxy and 4,5-methylenedioxy groups in the target molecule are expected to influence its lipophilicity and electronic properties, which in turn can affect its interaction with biological targets. Further research is needed to precisely delineate the contribution of these specific substitutions to the observed activities.

In Vivo Studies, Pharmacokinetics, and Toxicity

While in vitro data provides a strong foundation for the mechanisms of action, in vivo studies are essential to validate these findings and assess the therapeutic potential of this compound. Animal models of inflammation, such as carrageenan-induced paw edema, can be employed to evaluate its anti-inflammatory efficacy. [8] Currently, there is a lack of published data on the pharmacokinetics and toxicity profile of this compound. Studies on related compounds like 3,4-methylenedioxypyrovalerone (MDPV) have shown rapid absorption and metabolism. [9][10][11]However, direct investigation of the ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity of the title compound is a critical next step in its development as a therapeutic agent.

Experimental Protocols

Griess Assay for Nitric Oxide Quantification

This protocol is adapted for use in a 96-well plate format with RAW 264.7 macrophages.

-

Cell Seeding: Seed RAW 264.7 cells at a density of 1 x 10^5 cells/well in a 96-well plate and incubate for 24 hours.

-

Treatment: Pre-treat cells with various concentrations of this compound for 2 hours.

-

Stimulation: Add LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

-

Sample Collection: Collect 100 µL of the cell culture supernatant.

-

Griess Reaction: Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

-

Incubation and Measurement: Incubate at room temperature for 10 minutes in the dark. Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

Western Blot for iNOS and NF-κB Pathway Proteins

-

Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Treat with this compound and/or LPS as described for the Griess assay.

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against iNOS, phospho-IκBα, total IκBα, p65, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an ECL detection system.

-

Analysis: Quantify band intensities using densitometry software.

DPPH Radical Scavenging Assay

-

Preparation of DPPH Solution: Prepare a 0.2 mM solution of DPPH in methanol.

-

Sample Preparation: Prepare a series of dilutions of this compound in methanol.

-

Reaction: In a 96-well plate, add 100 µL of each sample dilution and 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Conclusion and Future Directions

This compound demonstrates significant potential as a multi-target therapeutic agent. Its anti-inflammatory actions are mediated through the inhibition of iNOS and the NF-κB signaling pathway. The antimicrobial activity is likely driven by the inhibition of the essential bacterial cell division protein FtsZ. Furthermore, its antioxidant properties contribute to its overall biological profile.

While this guide provides a robust framework for understanding the mechanism of action of this compound, further research is imperative. Future studies should focus on:

-

Direct validation of the proposed mechanisms using the specified compound.

-

Elucidation of the precise role of the methoxy and methylenedioxy functional groups.

-

Comprehensive in vivo studies to establish efficacy, pharmacokinetics, and a detailed safety profile.

-

Exploration of potential off-target effects to ensure a thorough understanding of its pharmacological profile.

The insights and protocols presented herein are intended to accelerate the research and development of this compound as a novel therapeutic candidate.

References

- Veisllari, M., Vidali, V. P., & Kythreoti, G. (2023).

- Yang, D., Wang, H., & Li, S. (2016). Quantitative Structure Activity Relationship of Cinnamaldehyde Compounds against Wood-Decaying Fungi. Molecules.

- Gunawardana, D., et al. (2022).

- Yang, D., Wang, H., & Li, S. (2016). Quantitative Structure Activity Relationship of Cinnamaldehyde Compounds against Wood-Decaying Fungi. Semantic Scholar.

- Yang, D., et al. (2016). Quantitative Structure Activity Relationship of Cinnamaldehyde Compounds against Wood-Decaying Fungi. PubMed.

- Veisllari, M., Vidali, V. P., & Kythreoti, G. (2023).

- Hua, K., et al. (2025). Synthesis and anti-inflammatory properties of glycosylated cinnamaldehyde derivatives in mice models of colitis and gout. PubMed.

- BenchChem. (2025). Application Notes and Protocols for Measuring the Antioxidant Activity of 3-Methoxytangeretin using the DPPH Assay. BenchChem.

- Osawa, T., & Erickson, H. P. (2013).

- Osawa, T., & Erickson, H. P. (2013). FtsZ Polymerization Assays: Simple Protocols and Considerations.

- Osawa, T., & Erickson, H. P. (2013).

- Shimamura, T., et al. (Year). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.

- Osawa, T., & Erickson, H. P. (2013). FtsZ Polymerization Assays: Simple Protocols and Considerations. the University of Groningen research portal.

- Cheng, W.-X., et al. (2020).

- In-vivo analgesic, anti-inflammatory, sedative and muscle relaxant activity, and docking studies of 3',4',7,8-tetrahydroxy-3-methoxy flavone. (2024).

- Antioxidant Activities of Cinnamaldehyde Derivatives. (2025).

- DPPH Radical Scavenging Assay. (Year). MDPI.

- DPPH Antioxidant Assay, C

- Antioxidant activity by DPPH assay: in vitro protocol. (Year).

- Distinct Anti-Inflammatory Activities of Bioavailable Forms of Cinnamaldehyde and Cinnamon Polyphenols: Insight from Serum-Based, Ex Vivo, and In Vivo Analyses. (2025). PubMed.

- FtsZ polymerization assays: simple protocols and consider

- Quantitative Structure Activity Relationship of Cinnamaldehyde Compounds against Wood-Decaying Fungi. (2025).

- This compound | C11H10O4 | CID 5319472. PubChem.

- Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells. (Year).

- Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. (2012). NCBI.

- Application Notes and Protocols for NF-κB Inhibition Studies Using 13-Dehydroxyindaconitine. (2025). BenchChem.

- Analgesic and Anti-Inflammatory Activities of Quercetin-3-methoxy-4′-glucosyl-7-glucoside Isolated from Indian Medicinal Plant Melothria heterophylla. (2019). MDPI.

- Physicochemical, Pharmacokinetic, and Toxicity Evaluation of Methoxy Poly(ethylene glycol)-b-Poly(d,l-Lactide)

- B-cell Specific Inhibitors of NF-κB Activ

- Treatment with 3-Bromo-4,5-Dihydroxybenzaldehyde Improves Cardiac Function by Inhibiting Macrophage Infiltr

- NF-κB阻害 | NF-κB Inhibition. Selleck Chemicals.

- Application Notes and Protocols for Investigating N-Methoxyanhydrovobasinediol as a Modulator of the NF-κB Signaling P

- Behavioural, Pharmacokinetic, Metabolic, and Hyperthermic Profile of 3,4-Methylenedioxypyrovalerone (MDPV)

- Linear pharmacokinetics of 3,4-methylenedioxypyrovalerone (MDPV) and its metabolites in the rat: relationship to pharmacodynamic effects. (Year). NIH.

- Physicochemical, Pharmacokinetic, and Toxicity Evaluation of Methoxy Poly(ethylene glycol)-b-Poly(d,l-Lactide)

Sources

- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl 3,4,5-trimethoxycinnamate suppresses inflammation in RAW264.7 macrophages and blocks macrophage-adipocyte interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antibacterial Mechanism of Cinnamaldehyde: Modulation of Biosynthesis of Phosphatidylethanolamine and Phosphatidylglycerol in Staphylococcus aureus and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. japsonline.com [japsonline.com]

- 9. Frontiers | Behavioural, Pharmacokinetic, Metabolic, and Hyperthermic Profile of 3,4-Methylenedioxypyrovalerone (MDPV) in the Wistar Rat [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Linear pharmacokinetics of 3,4-methylenedioxypyrovalerone (MDPV) and its metabolites in the rat: relationship to pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]

pharmacokinetics of 3-Methoxy-4,5-methylenedioxycinnamaldehyde

An In-depth Technical Guide to the Pharmacokinetics of 3-Methoxy-4,5-methylenedioxycinnamaldehyde

A Proposed Framework for Investigation

This guide provides a comprehensive framework for elucidating the pharmacokinetic profile of this compound. Given the current scarcity of direct research on its absorption, distribution, metabolism, and excretion (ADME), this document synthesizes established principles and methodologies from structurally related compounds to propose a robust investigational plan. It is intended for researchers, scientists, and drug development professionals actively engaged in the characterization of novel natural products.

Introduction: The Knowledge Gap and a Path Forward

This compound is a phenylpropanoid found in various plant species, including Artemisia annua L. and Canella winterana[1][2]. Preliminary research suggests it possesses noteworthy biological activities, such as potential anti-inflammatory properties through the inhibition of nitric oxide production[1]. The compound originates from the well-studied phenylpropanoid metabolic pathway in plants, with phenylalanine as a primary precursor[1].

Despite its therapeutic potential, a critical gap exists in our understanding of its behavior within a biological system. To date, no formal pharmacokinetic studies have been published. This guide, therefore, serves as a predictive and methodological resource. It outlines the anticipated metabolic fate of this compound based on the known biotransformation of compounds with similar structural motifs, such as 3,4-methylenedioxymethamphetamine (MDMA) and 3,4-methylenedioxypyrovalerone (MDPV)[3][4][5]. Furthermore, it provides detailed, actionable protocols for researchers to empirically determine the compound's complete pharmacokinetic profile.

Predictive Metabolic Pathways: A Mechanistic Hypothesis

The chemical structure of this compound, featuring a methylenedioxy bridge, a methoxy group, and an aldehyde functional group, suggests several plausible metabolic pathways mediated primarily by cytochrome P450 (CYP450) enzymes in the liver.

The metabolism of the methylenedioxy ring is a key consideration. In related compounds like MDMA, this group undergoes O-demethylenation to form a catechol intermediate (a dihydroxy derivative)[4][5]. This highly reactive catechol is then typically subject to O-methylation by catechol-O-methyltransferase (COMT), leading to the formation of hydroxylated and methoxylated metabolites[3][4]. The aldehyde group is also susceptible to reduction to its corresponding alcohol or oxidation to a carboxylic acid.

Based on these precedents, we can hypothesize the following primary metabolic transformations for this compound:

-

Pathway A: O-Demethylenation of the Methylenedioxy Ring: This is often a major metabolic route for compounds containing this moiety. The resulting catechol can then be methylated.

-

Pathway B: Aldehyde Reduction: The cinnamaldehyde functional group can be reduced to the corresponding alcohol, 3-Methoxy-4,5-methylenedioxycinnamyl alcohol.

-

Pathway C: Aldehyde Oxidation: The aldehyde may be oxidized to form 3-Methoxy-4,5-methylenedioxycinnamic acid.

-

Secondary Metabolism: The primary metabolites can undergo further biotransformation, including glucuronidation or sulfation, to facilitate excretion.

Caption: Proposed metabolic pathways for this compound.

Experimental Design for Pharmacokinetic Characterization

A tiered approach, beginning with in vitro systems and progressing to in vivo models, is essential for a thorough pharmacokinetic evaluation.

In Vitro Metabolism: Metabolite Identification

The initial step is to identify the metabolites formed using subcellular and cellular systems. This approach is cost-effective and provides a clear picture of the compound's metabolic stability and the enzymes involved.

Protocol: Liver Microsome Stability Assay

-

Preparation: Obtain pooled liver microsomes from the species of interest (e.g., rat, human). Prepare an incubation mixture containing phosphate buffer (pH 7.4), the test compound (1-10 µM), and microsomes.

-

Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding a NADPH-regenerating system.

-

Time-Course Sampling: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction is quenched immediately by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Samples are centrifuged, and the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to measure the disappearance of the parent compound and the appearance of potential metabolites.

-

Causality: The inclusion of control incubations without the NADPH-regenerating system is critical to differentiate enzymatic degradation from chemical instability. Comparing results from microsomes of different species can provide insights into potential inter-species differences in metabolism.

In Vivo Pharmacokinetic Study

An in vivo study, typically in a rodent model like the rat, is the definitive way to understand the ADME profile of the compound in a whole organism.

Protocol: Rat Pharmacokinetic Study

-

Animal Model: Use male Sprague-Dawley rats with jugular vein cannulation to facilitate serial blood sampling.

-

Dosing:

-

Intravenous (IV) Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein. This route ensures 100% bioavailability and is essential for calculating absolute bioavailability and clearance.

-

Oral (PO) Group: Administer a single oral gavage dose (e.g., 5-10 mg/kg).

-

-

Blood Sampling: Collect blood samples (approx. 100-150 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at pre-defined time points: pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

-

Plasma Preparation: Centrifuge the blood samples to separate plasma. Store the plasma at -80°C until analysis.

-

Data Analysis: Plasma concentrations of the parent compound and its major metabolites will be determined using a validated LC-MS/MS method. Pharmacokinetic parameters will be calculated using non-compartmental analysis software.

Caption: Experimental workflow for an in vivo pharmacokinetic study.

Bioanalytical Methodology: LC-MS/MS Quantification

A sensitive and specific analytical method is the cornerstone of any pharmacokinetic study. LC-MS/MS is the gold standard for quantifying small molecules in complex biological matrices.

Protocol: Method Development and Validation

-

Sample Preparation: Due to the complexity of plasma, a sample cleanup step is mandatory.

-

Protein Precipitation: A simple and fast method. Add 3 volumes of cold acetonitrile with an internal standard to 1 volume of plasma. Vortex and centrifuge to pellet the proteins.

-

Solid-Phase Extraction (SPE): Offers cleaner extracts and higher sensitivity. A C18 or mixed-mode cation exchange sorbent would be appropriate starting points.

-

-

Chromatography: Reversed-phase chromatography using a C18 column is the most common approach. A gradient elution with water and acetonitrile/methanol (both containing 0.1% formic acid to aid ionization) will likely provide good peak shape and separation from matrix components.

-

Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity.

-

Ionization: Electrospray ionization (ESI) in positive mode is predicted to be effective.

-

MRM Transitions: The precursor ion will be the protonated molecule [M+H]+. Collision-induced dissociation will generate specific product ions for quantification (quantifier) and confirmation (qualifier).

-

Table 1: Proposed LC-MS/MS Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier/Qualifier) | Collision Energy (eV) |

| This compound | 207.1 | 179.1 / 151.1 | 15 / 25 |

| Predicted Metabolite: Alcohol | 209.1 | 191.1 / 163.1 | 15 / 25 |

| Predicted Metabolite: Carboxylic Acid | 223.1 | 205.1 / 177.1 | 15 / 25 |

| Internal Standard (e.g., Verapamil) | 455.3 | 165.1 / 303.2 | 30 / 20 |

Note: These are hypothetical values and must be optimized empirically.

-

Validation: The method must be validated according to regulatory guidelines (e.g., FDA/EMA) for linearity, accuracy, precision, selectivity, recovery, and stability[6].

Pharmacokinetic Data Analysis

Once concentration-time data is acquired, non-compartmental analysis (NCA) will be used to determine the key pharmacokinetic parameters.

Table 2: Key Pharmacokinetic Parameters

| Parameter | Description | Importance |

| Cmax | Maximum observed plasma concentration | Indicates the rate and extent of absorption. |

| Tmax | Time to reach Cmax | Indicates the rate of absorption. |

| AUC | Area Under the concentration-time Curve | Represents the total systemic exposure to the drug. |

| t1/2 | Elimination Half-life | The time required for the plasma concentration to decrease by half. |

| CL | Clearance | The volume of plasma cleared of the drug per unit time. |

| Vd | Volume of Distribution | The apparent volume into which the drug distributes in the body. |

| F% | Absolute Bioavailability | The fraction of the oral dose that reaches systemic circulation (calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO)). |

Conclusion

While direct pharmacokinetic data for this compound is not yet available, a robust and scientifically sound pathway to its characterization is clear. By leveraging predictive metabolism based on structural analogues and employing validated, state-of-the-art in vitro and in vivo experimental protocols, researchers can systematically uncover the ADME profile of this promising natural compound. The methodologies outlined in this guide provide a comprehensive roadmap for generating the critical data needed to advance its development from a laboratory curiosity to a potential therapeutic agent.

References

- National Institutes of Health. (n.d.). Linear pharmacokinetics of 3,4-methylenedioxypyrovalerone (MDPV) and its metabolites in the rat: relationship to pharmacodynamic effects.

- Lin, L. Y., Kumagai, Y., Hiratsuka, A., & Cho, A. K. (1990). Stereochemical differences in the metabolism of 3,4-methylenedioxymethamphetamine in vivo and in vitro: a pharmacokinetic analysis. Drug Metabolism and Disposition, 18(5), 686-691.

- MDPI. (n.d.). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea.

- Royal Society of Chemistry. (2025, August 28). Analytical Methods.

- De La Torre, R., Farré, M., Roset, P. N., Pizarro, N., Abanades, S., Segura, M., ... & Camí, J. (2000). Plasma pharmacokinetics of 3,4-methylenedioxymethamphetamine after controlled oral administration to young adults. Therapeutic Drug Monitoring, 22(2), 135-144.

- Wong, K. P. (1973). Metabolism and properties of 3-methoxy-4-hydroxyphenyl-pyruvate; a metabolite of dihydroxyphenylalanine. Biochemical Journal, 136(4), 975-979.

- National Institutes of Health. (n.d.). Effects of Dose and Route of Administration on Pharmacokinetics of (±)-3,4-Methylenedioxymethamphetamine in the Rat.

- University of Utah. (n.d.). Metabolism of 3,4-(Methylenedioxy)-methamphetamine.